![molecular formula C7H11NO2S B101737 Ethyl 4-isothiocyanatobutanoate CAS No. 17126-65-7](/img/structure/B101737.png)
Ethyl 4-isothiocyanatobutanoate
Overview
Description
Ethyl 4-isothiocyanatobutanoate is a chemical compound with the molecular formula C7H11NO2S . It has a molecular weight of 173.233 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-isothiocyanatobutanoate consists of seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom . The InChIKey for this compound is FAGABVVHWPYGBK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 4-isothiocyanatobutanoate has a molecular weight of 173.24 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds . Its exact mass and monoisotopic mass are both 173.05104977 g/mol . Its topological polar surface area is 70.8 Ų .Scientific Research Applications
Chemical Properties
Ethyl 4-isothiocyanatobutanoate is a synthetic isothiocyanate (ITC) derivative . It has the molecular formula
C7H11NO2SC_7H_{11}NO_2SC7H11NO2S
and a molecular weight of 173.233 .Apoptosis Induction
One of the significant applications of Ethyl 4-isothiocyanatobutanoate is its role in apoptosis induction. It has been found to be an effective modulator of cellular proliferation and a potent inducer of apoptosis . This property makes it a potential candidate for cancer research.
DNA Damage and Proteasomal Activity
Ethyl 4-isothiocyanatobutanoate has been associated with DNA damage and proteasomal activity . It has been observed to induce DNA strand breaks, increase the mitotic fraction, and potentiate apoptosis .
Induction of p53 and p21cip1/waf1
The compound has been found to induce the expression of p53 and p21cip1/waf1 proteins . These proteins play a crucial role in cell cycle regulation and apoptosis, making Ethyl 4-isothiocyanatobutanoate a potential tool for studying these processes.
Influence on Cell Cycle
Research has shown that Ethyl 4-isothiocyanatobutanoate can modulate the cell cycle . It has been found to induce G2/M arrest, which is a critical phase of the cell cycle where cells prepare for mitosis .
Potential Use in Cancer Research
Given its ability to induce apoptosis, cause DNA damage, and influence the cell cycle, Ethyl 4-isothiocyanatobutanoate has potential applications in cancer research . Its effects on mismatch repair-proficient and -deficient cell lines could be particularly useful for studying various types of cancer .
properties
IUPAC Name |
ethyl 4-isothiocyanatobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-2-10-7(9)4-3-5-8-6-11/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGABVVHWPYGBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169051 | |
Record name | Ethyl 4-isothiocyanatobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-isothiocyanatobutanoate | |
CAS RN |
17126-65-7 | |
Record name | Butanoic acid, 4-isothiocyanato-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17126-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-isothiocyanatobutanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-isothiocyanatobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17126-65-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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